5-Hydroxy-4-methoxy-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O4 It is a derivative of benzonitrile, characterized by the presence of hydroxyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzonitrile typically involves the nitration of 4-methoxybenzonitrile followed by hydroxylation. One common method is to react 4-methoxybenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 4-methoxy-2-nitrobenzonitrile is then subjected to hydroxylation using a suitable hydroxylating agent like hydrogen peroxide or a hydroxylating catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-4-methoxy-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitrobenzonitrile
- 4-Methoxy-2-nitrobenzonitrile
- 5-Hydroxy-2-nitrobenzaldehyde
Uniqueness
5-Hydroxy-4-methoxy-2-nitrobenzonitrile is unique due to the combination of hydroxyl, methoxy, and nitro groups on the benzonitrile core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H6N2O4 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H6N2O4/c1-14-8-3-6(10(12)13)5(4-9)2-7(8)11/h2-3,11H,1H3 |
InChI Key |
KRTAIUJRTKNODL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.